3-(Phenylsulfanyl)quinoline
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Overview
Description
3-(Phenylsulfanyl)quinoline is an organic compound with the molecular formula C15H11NS It is a derivative of quinoline, where a phenylsulfanyl group is attached to the third position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)quinoline typically involves the reaction of quinoline with phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: 3-(Phenylsulfonyl)quinoline.
Reduction: 3-(Phenylsulfanyl)tetrahydroquinoline.
Substitution: Derivatives with different substituents at the third position of the quinoline ring.
Scientific Research Applications
3-(Phenylsulfanyl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The quinoline ring structure allows for π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-target complex .
Comparison with Similar Compounds
3-(Phenylsulfonyl)quinoline: An oxidized derivative with a sulfone group.
3-(Phenylthio)quinoline: A similar compound with a thioether group instead of a sulfanyl group.
Quinoline: The parent compound without any substituents at the third position.
Uniqueness: 3-(Phenylsulfanyl)quinoline is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable scaffold for drug development and materials science .
Properties
IUPAC Name |
3-phenylsulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NS/c1-2-7-13(8-3-1)17-14-10-12-6-4-5-9-15(12)16-11-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIWOYAAGMEHAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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